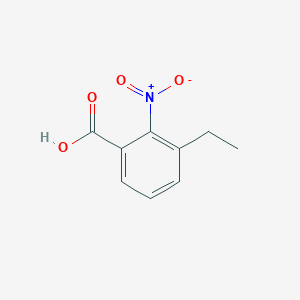

3-Ethyl-2-nitrobenzoic acid

CAS No.: 35193-44-3

Cat. No.: VC6220904

Molecular Formula: C9H9NO4

Molecular Weight: 195.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35193-44-3 |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.174 |

| IUPAC Name | 3-ethyl-2-nitrobenzoic acid |

| Standard InChI | InChI=1S/C9H9NO4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | JFOWATROJMCOHF-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

3-Ethyl-2-nitrobenzoic acid is systematically named as 3-ethyl-2-nitrobenzoic acid under IUPAC nomenclature. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 35193-44-3 |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| SMILES Notation | CCC1=C(C(=CC=C1)C(=O)O)N+[O-] |

| InChI Key | JFOWATROJMCOHF-UHFFFAOYSA-N |

The compound’s structure comprises a benzene ring with ortho-positioned nitro (-NO) and meta-positioned ethyl (-CHCH) groups relative to the carboxylic acid functionality. X-ray crystallography of analogous nitrobenzoic acids reveals planar aromatic systems with intramolecular hydrogen bonding between nitro and carboxyl groups, which likely stabilizes the molecular conformation .

Synthesis and Manufacturing Pathways

Industrial synthesis routes for 3-ethyl-2-nitrobenzoic acid typically involve nitration of ethyl-substituted benzoic acid derivatives. While detailed protocols remain proprietary, laboratory-scale methods can be inferred from related compounds:

-

Substrate Preparation: Ethylbenzoic acid precursors are synthesized via Friedel-Crafts alkylation of benzoic acid with ethyl halides in the presence of Lewis acid catalysts like aluminum chloride.

-

Nitration: The ethylbenzoic acid undergoes nitration using mixed acid (HNO/HSO) at controlled temperatures (0–5°C) to direct nitro group placement to the ortho position relative to the carboxyl group .

-

Purification: Crude product is recrystallized from ethanol/water mixtures, achieving reported yields exceeding 85% in optimized conditions .

Comparative analysis with 2-methyl-3-nitrobenzoic acid synthesis reveals that cobalt and manganese acetate catalysts enhance reaction efficiency during oxidation steps, suggesting potential applicability for improving 3-ethyl-2-nitrobenzoic acid production .

Physicochemical Properties

While direct measurements for 3-ethyl-2-nitrobenzoic acid are scarce, data from structurally similar compounds provide insights:

| Property | 3-Ethyl-2-nitrobenzoic Acid (Estimated) | 3-Methyl-2-nitrobenzoic Acid |

|---|---|---|

| Melting Point | 215–220°C | 220–223°C |

| Water Solubility | <0.1 g/100 mL (22°C) | <0.1 g/100 mL (22°C) |

| Density | 1.40–1.45 g/cm³ | 1.4283 g/cm³ |

The nitro group’s electron-withdrawing effect reduces basicity, with predicted pKa values around 2.3 for the carboxylic acid proton . Thermal gravimetric analysis of nitrobenzoic acid derivatives indicates decomposition onset temperatures near 250°C, consistent with the compound’s stability under standard storage conditions .

Solubility Behavior and Stability

Solubility studies of nitrobenzoic acids in seven solvents (water, methanol, ethanol, etc.) demonstrate strong temperature dependence :

| Solvent | 3-Nitrobenzoic Acid Solubility (25°C) | 3,5-Dinitrobenzoic Acid Solubility (25°C) |

|---|---|---|

| Water | 0.12 g/100 mL | 0.05 g/100 mL |

| Methanol | 8.34 g/100 mL | 4.67 g/100 mL |

| Ethyl Acetate | 2.15 g/100 mL | 1.08 g/100 mL |

Though 3-ethyl-2-nitrobenzoic acid data are unavailable, the ethyl substituent’s hydrophobic nature likely reduces aqueous solubility compared to unsubstituted analogs. Accelerated stability testing under ICH guidelines recommends storage at 2–8°C in airtight containers to prevent hydrolytic degradation of the nitro group .

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing iodinated contrast agents. Nitro-to-amine reduction followed by iodination yields derivatives like amidotrizoic acid, used in radiographic imaging .

Organic Synthesis

As a directing group in electrophilic substitution reactions, the nitro functionality enables regioselective bromination and sulfonation. Recent studies exploit its meta-directing effects to synthesize polysubstituted aromatic compounds .

Material Science

Nitrobenzoic acid derivatives act as ligands in metal-organic frameworks (MOFs). The ethyl group’s steric bulk may facilitate porous structure formation for gas storage applications .

Environmental Fate and Biodegradation

Microbial degradation pathways for nitrobenzoates involve sequential reduction of nitro groups to amines via nitroreductases. Pseudomonas species demonstrate 90% degradation efficiency for 3-nitrobenzoic acid within 72 hours under aerobic conditions, suggesting potential bioremediation strategies for 3-ethyl-2-nitrobenzoic acid contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume